molecular formula C16H17NO2 B3370737 Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate CAS No. 515158-71-1

Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate

Cat. No.: B3370737
CAS No.: 515158-71-1
M. Wt: 255.31 g/mol
InChI Key: ZABGKWGFGXZMDE-UHFFFAOYSA-N
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Description

Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate is a chiral amino acid ester featuring a biphenyl moiety at the β-position and a methyl ester at the carboxyl group. Its structure combines aromaticity with a polar amine, making it a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Properties

IUPAC Name

methyl 2-amino-3-(4-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGKWGFGXZMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Enantiomeric Derivatives

The stereochemistry of the amino group significantly influences biological activity. For instance:

Compound Name CAS Number Configuration Key Properties/Applications Reference
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate - S Discontinued; used in enzyme inhibition studies
(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride 169885-19-2 R Hydrochloride salt improves solubility; potential CNS applications

The hydrochloride form of the R-enantiomer enhances stability and bioavailability, contrasting with the discontinued S-form .

Positional Isomers

Variations in amino group placement alter steric and electronic properties:

Compound Name CAS Number Amino Position Molecular Formula Applications Reference
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate - 2 C16H17NO2 Intermediate for peptidomimetics
Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride 124082-22-0 3 C16H18ClNO2 Altered hydrogen bonding; research use

The 3-amino isomer (CAS: 124082-22-0) may exhibit distinct receptor interactions due to its shifted amine group .

Substituted Biphenyl Derivatives

Substituents on the biphenyl ring modulate lipophilicity and target affinity:

Compound Name CAS Number Substituent Key Modifications Reference
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid 1308256-94-1 3'-Cl, ethoxy-oxopropan Increased lipophilicity; carboxylic acid enhances ionization
Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate hydrochloride - 4'-OCH3 Methoxy group improves solubility; kinase inhibition

The chloro-substituted analog (CAS: 1308256-94-1) shows higher membrane permeability, while the methoxy derivative () may target kinases .

Ester and Amide Modifications

Compound Name CAS Number Functional Group Molecular Formula Applications Reference
Methyl 3-(biphenyl-4-yl)-2-(dibenzylamino)propanoate - Dibenzylamino C30H29NO2 Enhanced stability; peptide synthesis
Ethyl (S)-2-amino-4-phenylbutyrate 46460-23-5 Ethyl ester C12H17NO2 Altered pharmacokinetics

Replacing the methyl ester with ethyl (CAS: 46460-23-5) extends metabolic half-life, while dibenzylamino substitution () reduces amine reactivity .

Complex Derivatives in Enzyme Inhibition

Phosphinotripeptide derivatives () incorporate the biphenyl-aminopropanoate scaffold into larger structures:

Compound Name (Abbreviated) Key Modifications Target Enzymes Reference
Compound 26 () Adamantane, tert-butoxycarbonyl groups Leucylaminopeptidases
Compound 27 () Adamantane, 3-methylbutyl chain Leucylaminopeptidases

These analogs demonstrate how steric bulk (e.g., adamantane) and protective groups (tert-butoxycarbonyl) enhance enzyme binding specificity .

Biological Activity

Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate, with the CAS number 21113-36-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2. The compound features a biphenyl group attached to a propanoic acid derivative, which is expected to influence its biological properties.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. The most common method involves the reaction of 4-biphenylcarboxylic acid with methylamine and subsequent esterification. This process allows for the introduction of the biphenyl moiety, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

One study assessed the antimicrobial properties of similar compounds and suggested that derivatives with biphenyl structures often exhibit enhanced antibacterial activity. Notably, compounds with strong electron-donating groups on the biphenyl ring demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has indicated that compounds with similar structures show promise in anticancer applications. For instance, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the biphenyl ring can significantly affect biological activity. For example:

Substituent Biological Activity
Hydroxyl groupIncreased cytotoxicity
Methoxy groupEnhanced antibacterial properties
Halogen substitutionsPotent anticancer effects

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM in MDA-MB-231 cells. The study concluded that the compound could serve as a lead for further development in breast cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate
Reactant of Route 2
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Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate

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